molecular formula C7H12ClF2NO2 B6268207 rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1807891-09-3

rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6268207
CAS No.: 1807891-09-3
M. Wt: 215.6
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Description

“Rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents under controlled conditions.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring or the difluoromethyl group.

    Reduction: Reduction reactions may target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in organic synthesis.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent.

    Therapeutic Applications: Potential use in treating diseases due to its biological activity.

Industry

    Chemical Manufacturing: Used in the production of fine chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of rac-methyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,4R)-4-(fluoromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

  • Difluoromethyl Group : The presence of the difluoromethyl group distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical properties.
  • Stereochemistry : The (3R,4R) configuration may confer specific interactions with biological targets, enhancing its specificity and potency.

Properties

CAS No.

1807891-09-3

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.6

Purity

95

Origin of Product

United States

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